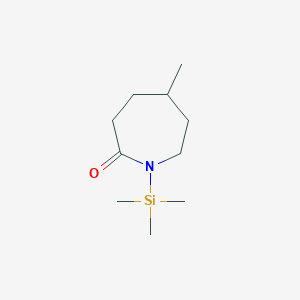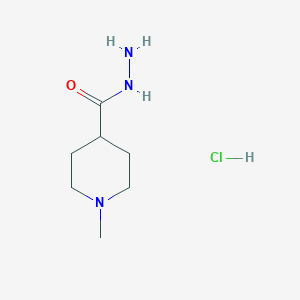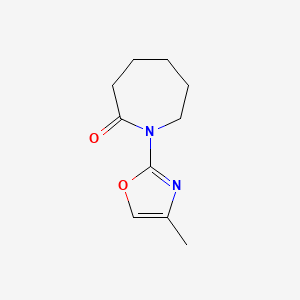
7-Hydroxy-8-(hydroxymethyl)chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties. The structure of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one includes a chromenone core with hydroxy and hydroxymethyl substituents, which contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation, where phenols react with β-keto esters in the presence of acid catalysts. For instance, the reaction of 7-hydroxycoumarin with formaldehyde under basic conditions can yield 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one .
Industrial Production Methods
Industrial production of coumarin derivatives, including 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one, often involves optimizing reaction conditions to maximize yield and purity. This may include the use of various catalysts, solvents, and reaction temperatures. The Pechmann condensation remains a widely used method due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chromenone core can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-8-(carboxymethyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-8-(hydroxymethyl)-dihydrochromen-4-one.
Substitution: Formation of various substituted chromenones depending on the reagents used.
Applications De Recherche Scientifique
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other coumarin derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of fluorescent probes and dyes due to its strong fluorescence properties.
Mécanisme D'action
The biological activity of 7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is attributed to its ability to interact with various molecular targets and pathways. For example, it can inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-hydroxy-4-methylcoumarin: Known for its choleretic properties.
7-hydroxy-4-methyl-8-(hydroxymethyl)chromen-2-one: Similar structure with additional methyl group.
4-hydroxycoumarin: Used as an anticoagulant.
Uniqueness
7-hydroxy-8-(hydroxymethyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxymethyl group at the 8-position enhances its reactivity and potential for further functionalization compared to other coumarin derivatives .
Propriétés
Numéro CAS |
20050-50-4 |
|---|---|
Formule moléculaire |
C10H8O4 |
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
7-hydroxy-8-(hydroxymethyl)chromen-4-one |
InChI |
InChI=1S/C10H8O4/c11-5-7-8(12)2-1-6-9(13)3-4-14-10(6)7/h1-4,11-12H,5H2 |
Clé InChI |
YHPZNOCRGSDVDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C(=O)C=CO2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
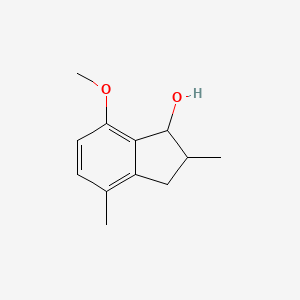

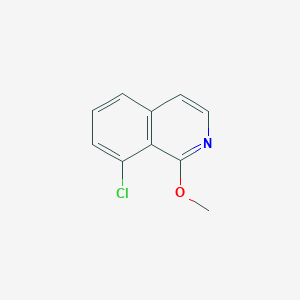

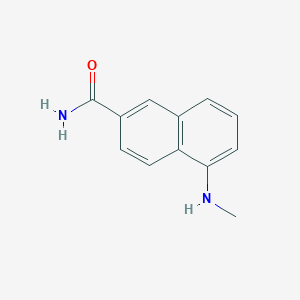
![7-methoxy-4-nitro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15069975.png)
![3-Oxo-3-[1-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B15069981.png)

